4-[2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]MORPHOLINE
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Overview
Description
4-[2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]MORPHOLINE is a complex organic compound characterized by the presence of a morpholine ring, a tetrazole group, and a benzenesulfonyl group
Preparation Methods
The synthesis of 4-[2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]MORPHOLINE typically involves multiple steps, including the formation of the tetrazole ring and the sulfonylation of the benzene ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
4-[2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the benzene ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The tetrazole group, for instance, may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-[2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]MORPHOLINE include other sulfonylated morpholines and tetrazole-containing compounds. These compounds may share some chemical properties but differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-ethoxy-5-(tetrazol-1-yl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S/c1-2-22-12-4-3-11(18-10-14-15-16-18)9-13(12)23(19,20)17-5-7-21-8-6-17/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKALMJGVLEQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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